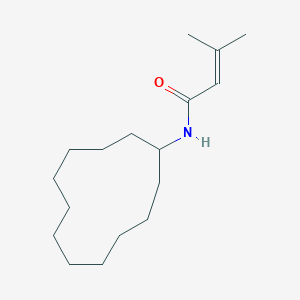
2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide, also known as EMEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EMEA belongs to the class of compounds known as piperidine derivatives and has been studied for its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors. 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to interact with ion channels, such as TRPV1 and TRPA1, and receptors, such as the cannabinoid receptor CB1. 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has also been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as COX-2 and iNOS.
Biochemical and Physiological Effects
2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to have various biochemical and physiological effects. In cancer research, 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to induce cell cycle arrest and apoptosis by upregulating the expression of p21 and Bax and downregulating the expression of cyclin D1 and Bcl-2. In inflammation research, 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1. In pain research, 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to modulate the activity of ion channels and receptors involved in pain sensation, such as TRPV1, TRPA1, and CB1.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has several advantages for lab experiments. It is a relatively easy compound to synthesize and purify, and it can be obtained in its crystalline form. 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide also has a relatively low toxicity, which makes it suitable for in vitro and in vivo experiments. However, 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects. 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide also has a low solubility in water, which limits its use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide. In cancer research, further studies are needed to elucidate the mechanism of action of 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide and to determine its efficacy in vivo. In inflammation research, further studies are needed to determine the optimal dose and duration of treatment with 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide. In pain research, further studies are needed to determine the role of 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide in chronic pain and to determine its potential for use in combination with other analgesics. Overall, further research is needed to fully understand the potential therapeutic applications of 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide.
Synthesemethoden
The synthesis of 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide involves the reaction of 4-ethylphenol with N-methylpiperidine in the presence of acetic anhydride and triethylamine. The resulting product is then purified and isolated using column chromatography. The yield of 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide is approximately 50%, and the compound can be obtained in its crystalline form.
Wissenschaftliche Forschungsanwendungen
2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In pain research, 2-(4-ethylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide has been shown to alleviate pain by modulating the activity of ion channels and receptors involved in pain sensation.
Eigenschaften
IUPAC Name |
2-(4-ethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-13-4-6-15(7-5-13)20-12-16(19)17-14-8-10-18(2)11-9-14/h4-7,14H,3,8-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCKMGJLVIYAJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzyloxy)-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4960162.png)


![2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4960184.png)
amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4960194.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4960211.png)
![4-[(3,4-difluorophenyl)sulfonyl]morpholine](/img/structure/B4960212.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B4960216.png)


![4-methoxy-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960232.png)
![3-butoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4960237.png)
